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molecular formula C10H7ClFNO2 B8245173 methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate

methyl 6-chloro-7-fluoro-1H-indole-2-carboxylate

Cat. No. B8245173
M. Wt: 227.62 g/mol
InChI Key: IMYKCTSTNUIUPI-UHFFFAOYSA-N
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Patent
US06380238B1

Procedure details

A solution of methyl 2-azido-3-(4-chloro-3-fluorophenyl)propenoate (15.08 g, 59 mmol) in xylene (200 mL) was added dropwise to stirred xylene (1 L) under reflux. The mixture was stirred for 3 h, cooled to room temperature, concentrated in vacuo and purified by column chromatography [SiO2; isopropyl ether-hexane (5:2)] to give the product (2.3 g, 17% yield) as a colourless solid: IR νmax (Nujol)/cm−1 3298, 1709, 1460, 1377, 1204 and 737; NMR δH (400 MHz, CDCl3) 3.85 (3H, s) 7.09-7.15 (1H, m) 7.21 (1H, m) 7.38 (1H, m) and 9.05 (1H, brs).
Name
methyl 2-azido-3-(4-chloro-3-fluorophenyl)propenoate
Quantity
15.08 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
17%

Identifiers

REACTION_CXSMILES
[N:1]([C:4](=[CH:9][C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[C:12]([F:17])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6])=[N+]=[N-]>C1(C)C(C)=CC=CC=1>[Cl:16][C:13]1[C:12]([F:17])=[C:11]2[C:10]([CH:9]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[NH:1]2)=[CH:15][CH:14]=1

Inputs

Step One
Name
methyl 2-azido-3-(4-chloro-3-fluorophenyl)propenoate
Quantity
15.08 g
Type
reactant
Smiles
N(=[N+]=[N-])C(C(=O)OC)=CC1=CC(=C(C=C1)Cl)F
Name
Quantity
200 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography [SiO2; isopropyl ether-hexane (5:2)]

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC=C2C=C(NC2=C1F)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 17.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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